tert-butyl N-ethylcarbamoperoxoate
Description
These compounds are typically used in organic synthesis as oxidizing agents or intermediates for introducing peroxide functionalities. Their reactivity stems from the labile O–O bond, which facilitates radical or electrophilic reactions under controlled conditions .
Properties
CAS No. |
42930-05-2 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
tert-butyl N-ethylcarbamoperoxoate |
InChI |
InChI=1S/C7H15NO3/c1-5-8-6(9)10-11-7(2,3)4/h5H2,1-4H3,(H,8,9) |
InChI Key |
VSHNKPLBANPFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Tert-butyl N-ethylcarbamoperoxoate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions of the amine group during the synthesis process. Biology: The compound is utilized in the study of enzyme mechanisms and inhibition, particularly in the context of proteases and other amine-containing enzymes. Medicine: Industry: The compound is used in the production of various chemicals, including agrochemicals and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-ethylcarbamoperoxoate exerts its effects involves the formation of a stable carbamate bond, which protects the amine group from unwanted reactions. The molecular targets and pathways involved include the amine groups in peptides and proteins, where the compound acts as a temporary shield during chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-ethylcarbamoperoxoate with structurally or functionally related compounds, focusing on molecular properties, stability, reactivity, and safety.
Key Findings:
Stability :
- This compound is less stable than ethyl carbamate but more reactive than TBHP due to its carbamoperoxoate structure. Its decomposition risks are comparable to benzoyl peroxide but require stricter temperature control .
- TBHP and benzoyl peroxide exhibit higher thermal stability but become hazardous at elevated temperatures.
Reactivity :
- Carbamoperoxoates are uniquely suited for selective oxidations in organic synthesis, whereas TBHP is preferred for bulk industrial processes. Ethyl carbamate lacks oxidizing properties but serves as a precursor in drug synthesis.
This contrasts with benzoyl peroxide, which has well-documented flammability and irritation risks.
Applications :
- This compound’s niche lies in specialized radical reactions, while TBHP dominates large-scale oxidations. Ethyl carbamate and benzoyl peroxide have dual industrial/medical roles.
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